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Compound of Interest

Compound Name: 1,2-Dibromocyclopentene

Cat. No.: B1308690 Get Quote

Introduction

1,2-Dibromocyclopentene is a halogenated cycloalkene of interest in synthetic organic

chemistry, serving as a potential precursor for various functionalized cyclopentane and

cyclopentene derivatives. A thorough understanding of its spectroscopic characteristics is

paramount for researchers, scientists, and professionals in drug development for reaction

monitoring, quality control, and structural confirmation. This technical guide provides a

comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 1,2-dibromocyclopentene. Due to the limited

availability of public experimental data for this specific compound, this guide leverages data

from analogous compounds and spectroscopic prediction principles to offer a robust analytical

framework.

Data Presentation
The following tables summarize the available and predicted spectroscopic data for 1,2-
dibromocyclopentene. Data for analogous compounds, bromocyclopentane and trans-1,2-

dichlorocyclopentane, are provided for comparative analysis.

Table 1: ¹H NMR Data
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Compound Proton
Predicted/Observe
d Chemical Shift (δ,
ppm)

Predicted
Multiplicity

1,2-

Dibromocyclopentene
Allylic CH₂ ~2.9 - 3.1 Triplet

Homoallylic CH₂ ~2.1 - 2.3 Quintet

Bromocyclopentane CH-Br 4.45 Multiplet

CH₂ (adjacent to CH-

Br)
2.07 Multiplet

CH₂ (beta to Br) 1.76 Multiplet

Note: Predicted values for 1,2-dibromocyclopentene are based on standard chemical shift

tables and analysis of its structure. Observed data for bromocyclopentane is sourced from

publicly available spectra.

Table 2: ¹³C NMR Data

Compound Carbon
Predicted/Observed
Chemical Shift (δ, ppm)

1,2-Dibromocyclopentene C=C-Br ~125 - 135

Allylic CH₂ ~35 - 45

Homoallylic CH₂ ~25 - 35

Bromocyclopentane CH-Br ~55

CH₂ (adjacent to CH-Br) ~35

CH₂ (beta to Br) ~24

Note: Predicted values for 1,2-dibromocyclopentene are based on established ¹³C NMR

chemical shift correlations. Observed data for bromocyclopentane is sourced from publicly

available spectra.
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Table 3: IR Spectroscopic Data

Compound Functional Group
Observed/Expected
Wavenumber
(cm⁻¹)

Intensity

1,2-

Dibromocyclopentene
C=C Stretch ~1640 - 1660 Medium

C-H Stretch (sp³) ~2850 - 2960 Strong

CH₂ Bend ~1440 - 1460 Medium

C-Br Stretch ~550 - 650 Strong

Note: Expected values for 1,2-dibromocyclopentene are based on characteristic group

frequencies and an available vapor-phase IR spectrum from PubChem.[1]

Table 4: Mass Spectrometry Data

Compound Feature Predicted m/z Notes

1,2-

Dibromocyclopentene
Molecular Ion [M]⁺ 224, 226, 228

Characteristic isotopic

pattern for two

bromine atoms

(approx. 1:2:1 ratio).

[M-Br]⁺ 145, 147
Loss of a bromine

radical.

[M-Br₂]⁺ 66
Loss of both bromine

atoms.

trans-1,2-

Dichlorocyclopentane
Molecular Ion [M]⁺ 138, 140, 142

Isotopic pattern for

two chlorine atoms

(approx. 9:6:1 ratio).

[M-Cl]⁺ 103, 105
Loss of a chlorine

radical.
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Note: Predicted fragmentation for 1,2-dibromocyclopentene is based on common

fragmentation patterns of halogenated compounds.

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized

protocols for the analysis of a liquid sample such as 1,2-dibromocyclopentene.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A solution for NMR analysis is prepared by dissolving approximately 5-20 mg of 1,2-
dibromocyclopentene in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

¹H NMR Spectroscopy:

The prepared NMR tube is placed in the spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard one-dimensional ¹H NMR spectrum is acquired using a pulse sequence with a

90° pulse angle.

The free induction decay (FID) is recorded and Fourier transformed to obtain the

frequency-domain spectrum.

The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00

ppm.

¹³C NMR Spectroscopy:

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.
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A proton-decoupled ¹³C NMR spectrum is acquired to produce singlets for each unique

carbon environment.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to

the solvent peak or TMS.

2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

A drop of neat 1,2-dibromocyclopentene is placed on the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

A second salt plate is placed on top to create a thin liquid film.

Data Acquisition:

The salt plates are mounted in the sample holder of an FTIR spectrometer.

A background spectrum of the empty beam path is recorded.

The sample spectrum is then recorded.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction and Ionization:

A dilute solution of 1,2-dibromocyclopentene in a volatile organic solvent (e.g., methanol

or acetonitrile) is prepared.

The sample is introduced into the mass spectrometer, typically via direct infusion or

through a gas chromatography (GC) inlet.
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Electron ionization (EI) is a common method for small molecules, where high-energy

electrons bombard the sample, causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization
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Workflow for Spectroscopic Analysis of 1,2-Dibromocyclopentene
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Caption: Spectroscopic analysis workflow for 1,2-dibromocyclopentene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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